molecular formula C23H23N3O3S B251019 2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B251019
M. Wt: 421.5 g/mol
InChI Key: NMZSTIVJJIPRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B cells. By inhibiting BTK, this compound disrupts the signaling pathways that are involved in B cell activation and proliferation, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have immunomodulatory effects. Specifically, this compound has been shown to inhibit the production of cytokines and chemokines that are involved in inflammation and immune cell recruitment. This suggests that this compound may have potential applications in the treatment of autoimmune diseases and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, this compound is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established. Additionally, the synthesis of this compound is complex and may limit its availability for research purposes.

Future Directions

There are several potential future directions for the development and application of 2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One possible direction is the combination of this compound with other targeted therapies or chemotherapy to enhance its anti-cancer effects. Another potential direction is the investigation of this compound in other types of cancer and inflammatory diseases. Finally, the development of more efficient and scalable synthesis methods for this compound may increase its availability for research and clinical use.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-cancer and immunomodulatory effects in preclinical studies. While its efficacy and safety in humans have not yet been fully established, this compound has the potential to be a valuable tool for the treatment of various types of cancer and inflammatory diseases. Further research is needed to fully explore the therapeutic potential of this compound and to develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps, including the reaction of 4-(2-thienylcarbonyl)piperazine with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group with palladium on carbon. The resulting amine is then coupled with 2-methoxy-N-(4-bromophenyl)benzamide to yield this compound.

Scientific Research Applications

2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit various signaling pathways that are involved in cancer progression.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

2-methoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H23N3O3S/c1-29-20-6-3-2-5-19(20)22(27)24-17-8-10-18(11-9-17)25-12-14-26(15-13-25)23(28)21-7-4-16-30-21/h2-11,16H,12-15H2,1H3,(H,24,27)

InChI Key

NMZSTIVJJIPRMY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.